BenchChemオンラインストアへようこそ!

N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Kinase inhibitor selectivity VEGFR-3 vs VEGFR-2 Lymphangiogenesis

N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (commonly designated MAZ51; CAS 1134334-54-5) is a synthetic indolinone derivative that functions as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3/Flt-4) tyrosine kinase. First disclosed in a 2001 structure–activity study of indolinones that differentially block VEGF-C/VEGF-D-induced activation of VEGFR-3 over VEGFR-2, MAZ51 has become a widely used pharmacological probe for dissecting VEGFR-3-mediated lymphangiogenesis and tumor biology.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1134334-54-5
Cat. No. B3082740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
CAS1134334-54-5
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(N2)C=O)N=CN(C)C
InChIInChI=1S/C13H15N3O/c1-9-4-5-10-11(6-9)15-12(7-17)13(10)14-8-16(2)3/h4-8,15H,1-3H3
InChIKeyKKRKVPXDCVQJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (MAZ51): VEGFR-3-Selective Indolinone for Targeted Research Procurement


N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (commonly designated MAZ51; CAS 1134334-54-5) is a synthetic indolinone derivative that functions as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3/Flt-4) tyrosine kinase. First disclosed in a 2001 structure–activity study of indolinones that differentially block VEGF-C/VEGF-D-induced activation of VEGFR-3 over VEGFR-2, MAZ51 has become a widely used pharmacological probe for dissecting VEGFR-3-mediated lymphangiogenesis and tumor biology [1]. The compound is commercially available (typical purity ≥95%) and is supplied exclusively for laboratory research use.

Why VEGFR-3 Inhibitor Selection Cannot Be Generic: The Case for N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (MAZ51)


VEGFR-3-targeting compounds vary markedly in their kinase selectivity profiles; many agents (e.g., PTK787/vatalanib, sunitinib) inhibit both VEGFR-2 and VEGFR-3 at overlapping concentrations, complicating interpretation of lymphatic-specific phenotypes due to concurrent blockade of angiogenesis through VEGFR-2. MAZ51 was specifically developed to achieve a concentration window in which VEGFR-3 phosphorylation is fully suppressed while VEGFR-2 and several other receptor tyrosine kinases remain unaffected [1]. This differential selectivity is essential for experimental designs that require unambiguous attribution of biological effects to VEGFR-3 signaling.

Quantitative Differentiation Evidence for N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (MAZ51) vs. Comparators


MAZ51 Preferentially Blocks VEGFR-3 Phosphorylation at ~10-Fold Lower Concentrations Than VEGFR-2

In porcine aortic endothelial (PAE) cells recombinantly expressing VEGFR-3 or VEGFR-2, MAZ51 inhibited VEGF-C-stimulated VEGFR-3 autophosphorylation at concentrations as low as approximately 5 μM, whereas blockade of VEGFR-2 phosphorylation required approximately 50 μM, yielding roughly 10-fold selectivity for VEGFR-3 over VEGFR-2 within the same cellular context [1]. A separate biochemical determination reported an IC50 of 1 μM for VEGFR-3 kinase inhibition .

Kinase inhibitor selectivity VEGFR-3 vs VEGFR-2 Lymphangiogenesis

MAZ51 Produces Superior Antiproliferative Effect Relative to a VEGFR-2-Selective Inhibitor in VEGFR-3-Driven Prostate Cancer Cells

In androgen-independent, highly metastatic PC-3 prostate cancer cells, MAZ51 suppressed proliferation with an IC50 of 2.7 μM. By contrast, VEGFR2 Kinase Inhibitor I administered at 300 nM achieved only partial growth inhibition, confirming that VEGFR-3 blockade, rather than VEGFR-2 inhibition, is the dominant anti-proliferative mechanism in this model [1].

Prostate cancer VEGFR-3 targeting Cell proliferation assay

MAZ51 Demonstrates In Vivo Antitumor Activity Across Multiple Xenograft Models While Maintained Selectivity Profile

Daily intraperitoneal administration of MAZ51 at 8 mg/kg significantly suppressed growth of MT450 rat mammary carcinoma tumors in immunocompetent rats, and the compound also inhibited PC-3 prostate tumor growth in a mouse xenograft model. In both models, the anti-tumor effect was associated with reduced VEGFR-3 expression and phosphorylation without alteration of VEGFR-1 or VEGFR-2 levels [1][2].

In vivo oncology Tumor xenograft VEGFR-3 inhibition

MAZ51 Possesses a Distinct Indolinone Scaffold Documented Against Close Structural Analogs MAE87 and MAE106

In patent DE10134196B4, MAZ51 (designated structure III) is explicitly distinguished from MAE87 (structure I) and MAE106 (structure II) by the presence of a 4-dimethylamino-naphthalen-1-ylmethylene substituent at the 3-position of the indolin-2-one core. This structural feature correlates with the enhanced VEGFR-3 selectivity profile reported in the accompanying primary literature [1]. A more soluble salt form, MAZ51-2, is also disclosed as retaining comparable properties [1].

Medicinal chemistry Structure–activity relationship Indolinone scaffold

Optimal Research Application Scenarios for N'-(2-Formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide (MAZ51)


Selective Pharmacological Dissection of VEGFR-3 Signaling in Lymphatic Endothelial Biology

In primary lymphatic endothelial cells or VEGFR-3-expressing reporter lines, MAZ51 at ≤5 μM completely blocks VEGF-C-induced VEGFR-3 phosphorylation without affecting VEGFR-2, enabling clean separation of VEGFR-3-dependent effects on proliferation, migration, and tube formation from VEGFR-2-mediated angiogenic signals [1].

VEGFR-3-Driven Prostate Cancer Xenograft Studies

For PC-3 or analogous androgen-independent prostate cancer xenografts, MAZ51 (IC50 = 2.7 μM in proliferation assays) provides a tool to interrogate VEGFR-3–Akt signaling axes in vivo, with experimental designs that can include VEGFR-2 inhibitor controls to confirm on-target specificity [2].

Kinase Selectivity Profiling of Indolinone Libraries

As a well-characterized indolinone with documented selectivity against VEGFR-2, EGFR, IGF-1R, and PDGFRβ at VEGFR-3-active concentrations, MAZ51 serves as a reference standard for benchmarking new indolinone derivatives in broad-panel kinase selectivity screens [3].

Negative Control for VEGFR-2-Dependent Angiogenesis Assays

In endothelial cell systems where both VEGFR-2 and VEGFR-3 are expressed (e.g., HUVEC under certain conditions), MAZ51 can be used at ≤5 μM as a VEGFR-3-selective probe to confirm that observed phenotypes are not attributable to VEGFR-2 inhibition, complementing parallel experiments with VEGFR-2-selective inhibitors [1].

Quote Request

Request a Quote for N'-(2-formyl-6-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.